molecular formula C8H4ClN3 B1407901 2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1147014-54-7

2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1407901
CAS No.: 1147014-54-7
M. Wt: 177.59 g/mol
InChI Key: FVTPPKQFMIGOHA-UHFFFAOYSA-N
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Description

2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine: is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system with a chlorine atom at the 2-position and an ethynyl group at the 4-position

Mechanism of Action

Target of Action

The primary targets of 2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine are Janus kinases (JAKs) and tyrosine kinases . These enzymes play crucial roles in signal transduction pathways, which are involved in cell division, death, and tumor formation processes .

Mode of Action

This compound interacts with its targets by inhibiting their activity . This interference disrupts the JAK-STAT signaling pathway, a chain of interactions between proteins in the cell . The compound can also inhibit the activity of tyrosine kinases .

Biochemical Pathways

The compound affects the JAK-STAT signaling pathway . This pathway involves a chemical signal transfer from the outside into the cell nucleus, resulting in the activation of genes through a transcription process . Disruption of this pathway may lead to a variety of diseases affecting the immune system .

Result of Action

The inhibition of JAKs and tyrosine kinases by this compound can lead to a disruption in the JAK-STAT signaling pathway . This disruption can affect cell division and death, potentially leading to a variety of diseases affecting the immune system . The compound’s inhibition of tyrosine kinases can also impact various cellular processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factorsIt’s also important to note that the compound’s reactivity can involve electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .

Biochemical Analysis

Biochemical Properties

2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine plays a crucial role in biochemical reactions, particularly as a scaffold for developing kinase inhibitors. This compound interacts with enzymes such as Janus kinases (JAKs), which are involved in the JAK-STAT signaling pathway. By inhibiting the activity of JAKs, this compound can interfere with the signal transduction processes that regulate cell division, apoptosis, and immune responses . Additionally, it has been shown to bind to other proteins and biomolecules, further influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis . This compound affects cell signaling pathways, such as the JAK-STAT pathway, leading to altered gene expression and disrupted cellular metabolism . In various cell types, including cancer cells, this compound has demonstrated the ability to modulate key cellular functions, making it a promising candidate for therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as JAKs, inhibiting their activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the JAK-STAT signaling pathway, leading to changes in gene expression and cellular responses. Additionally, this compound can interact with other biomolecules, such as DNA and RNA, further influencing cellular processes at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. This compound exhibits stability under normal temperature and humidity conditions but may degrade in the presence of strong acids or alkalis . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects are crucial for understanding the potential therapeutic applications of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth and modulate immune responses without causing significant toxicity . At higher doses, it may induce adverse effects, such as irritation of the respiratory mucosa, eyes, and skin . Understanding the dosage-dependent effects of this compound is essential for optimizing its therapeutic potential while minimizing side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound undergoes electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . These metabolic pathways influence the compound’s stability, bioavailability, and overall efficacy in biochemical applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect its localization and accumulation, influencing its activity and function. Proper understanding of the transport and distribution mechanisms of this compound is crucial for developing effective therapeutic strategies.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell influences its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which can be synthesized from dimethyl malonate through a seven-step process . The ethynyl group can then be introduced via a Sonogashira coupling reaction, using an appropriate ethynylating agent under palladium-catalyzed conditions .

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This includes the use of microwave-assisted synthesis to enhance reaction rates and efficiency . The process may also involve purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Sonogashira coupling reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Electrophiles: Such as halogens or acylating agents for electrophilic substitution.

Major Products:

    Substituted Pyrrolo[2,3-d]pyrimidines: Depending on the nucleophile used in substitution reactions.

    Coupled Products: From Sonogashira coupling reactions with various ethynylating agents.

Comparison with Similar Compounds

Uniqueness: 2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of both a chlorine atom and an ethynyl group, which confer distinct chemical properties and reactivity. This dual functionality allows for diverse modifications and the development of compounds with tailored biological activities .

Properties

IUPAC Name

2-chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3/c1-2-6-5-3-4-10-7(5)12-8(9)11-6/h1,3-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTPPKQFMIGOHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C2C=CNC2=NC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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